2,4-Dimethyl-5-(methylthio)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C10H12OS. It is a benzaldehyde derivative characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is treated with methyl chloride and a methylthio compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethyl-5-(methylthio)benzaldehyde may involve more efficient and scalable processes. These methods often use continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and methylthio groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-(methylthio)benzoic acid.
Reduction: 2,4-Dimethyl-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethyl-5-(methylthio)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4-(Methylthio)benzaldehyde: Lacks the two methyl groups, leading to variations in its chemical behavior.
Uniqueness
2,4-Dimethyl-5-(methylthio)benzaldehyde is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C10H12OS |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2,4-dimethyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-6H,1-3H3 |
InChI Key |
HMFVGEAIGXGLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.